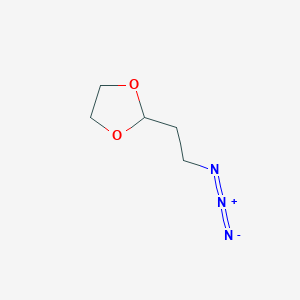

2-(2-Azidoethyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-azidoethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c6-8-7-2-1-5-9-3-4-10-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXUTNVEYFYDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550432 | |

| Record name | 2-(2-Azidoethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111752-08-0 | |

| Record name | 2-(2-Azidoethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(2-Azidoethyl)-1,3-dioxolane" synthesis and properties

An In-Depth Technical Guide to 2-(2-Azidoethyl)-1,3-dioxolane: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Foreword: Unveiling a Versatile Heterobifunctional Linker

In the landscape of modern chemical biology and materials science, the demand for molecular tools that offer precision, versatility, and efficiency is paramount. This compound emerges as a significant player in this arena. It is a heterobifunctional linker, a molecule engineered with two distinct reactive groups, enabling the sequential or orthogonal conjugation of different molecular entities.

At one end, the energetic azide group serves as a powerful handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This reaction is renowned for its high yield, specificity, and biocompatibility.[2] At the other end, the 1,3-dioxolane moiety acts as a stable protecting group for a latent aldehyde functionality. This aldehyde can be revealed under specific, mild acidic conditions, allowing for subsequent reactions such as reductive amination or hydrazone formation.

This guide provides an in-depth exploration of this compound, from its logical synthesis and detailed characterization to its application as a sophisticated molecular bridge. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this potent linker in their work.

Part 1: Synthesis of this compound

The most direct and reliable synthesis of this compound involves a two-step process starting from a commercially available halogenated aldehyde. This strategy prioritizes robust, high-yield reactions that are common in synthetic organic chemistry.

Synthetic Strategy Overview

The chosen pathway involves:

-

Protection: Acetalization of the aldehyde in 3-bromopropionaldehyde using ethylene glycol to form the stable 1,3-dioxolane ring.

-

Substitution: Nucleophilic substitution of the bromide with an azide ion to yield the final product.

This approach is efficient because it utilizes a stable intermediate, 2-(2-bromoethyl)-1,3-dioxolane, which can be easily purified before the introduction of the energetic azide group.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2-Bromoethyl)-1,3-dioxolane

This procedure protects the aldehyde functional group as a cyclic acetal. The use of a Dean-Stark apparatus is critical for driving the reaction to completion by removing the water byproduct. A similar procedure is well-documented for the synthesis of related β-haloacetals.[3]

Materials:

-

3-Bromopropionaldehyde dimethyl acetal (as a stable precursor to the volatile 3-bromopropionaldehyde) or 3-bromopropionaldehyde itself.

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH) monohydrate

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 3-bromopropionaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH (0.02 eq).

-

Add toluene to the flask to a concentration of approximately 0.5 M.

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash is crucial to neutralize the acidic catalyst.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, 2-(2-bromoethyl)-1,3-dioxolane, can be purified by vacuum distillation to yield a colorless liquid.

Step 2: Synthesis of this compound

This is a classic Sₙ2 reaction where the azide ion displaces the bromide. The choice of a polar aprotic solvent like DMF or DMSO is essential as it effectively solvates the sodium cation while leaving the azide anion highly nucleophilic.

Materials:

-

2-(2-Bromoethyl)-1,3-dioxolane (from Step 1)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-(2-bromoethyl)-1,3-dioxolane (1.0 eq) in DMF (or DMSO) to a concentration of ~1 M.

-

Add sodium azide (1.5 eq). Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3x). The ether extracts the organic product from the highly polar solvent.

-

Combine the organic extracts and wash with brine (2x) to remove residual DMF/DMSO.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Caution: Do not overheat during solvent removal as organic azides can be thermally unstable.

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Part 2: Physicochemical Properties and Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The data below are predicted based on the known properties of its functional groups and related structures.[4][5]

Quantitative Data Summary

| Property | Value | Source/Method |

| Molecular Formula | C₅H₉N₃O₂ | Calculated |

| Molecular Weight | 143.14 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Expected |

| Boiling Point | Not available; purify via chromatography | Precaution |

| Solubility | Soluble in common organic solvents (EtOAc, DCM, Ether) | Expected |

Spectroscopic Characterization Protocol

1. Infrared (IR) Spectroscopy

The most telling feature in the IR spectrum is the strong, sharp absorption band characteristic of the azide group.

-

Key Peaks (cm⁻¹):

-

~2100 cm⁻¹ (strong, sharp): Asymmetric N=N=N stretch of the azide group. This is a definitive peak.

-

~2960-2850 cm⁻¹ (medium): C-H stretching of the alkyl and dioxolane protons.

-

~1150-1050 cm⁻¹ (strong): C-O stretching of the acetal group.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the molecule's carbon-hydrogen framework. Spectra should be recorded in CDCl₃.

-

¹H NMR (predicted shifts):

-

~4.9-5.0 ppm (triplet, 1H): The acetal proton (O-CH-O).

-

~3.9-4.1 ppm (multiplet, 4H): The ethylene glycol protons of the dioxolane ring (-OCH₂CH₂O-).

-

~3.4-3.5 ppm (triplet, 2H): The methylene protons adjacent to the azide (-CH₂-N₃).

-

~1.9-2.0 ppm (quartet or dt, 2H): The methylene protons adjacent to the dioxolane ring (-CH-CH₂-).

-

-

¹³C NMR (predicted shifts):

-

~103 ppm: Acetal carbon (O-CH-O).

-

~65 ppm: Ethylene glycol carbons (-OCH₂CH₂O-).

-

~50 ppm: Carbon adjacent to the azide (-CH₂-N₃).

-

~35 ppm: Carbon adjacent to the dioxolane ring (-CH-CH₂-).

-

3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected M/Z:

-

[M+Na]⁺: ~166.06 (for ESI-MS)

-

The fragmentation pattern would likely show the loss of N₂ (-28 Da) from the molecular ion.

-

Part 3: Chemical Reactivity and Core Applications

The utility of this compound lies in the orthogonal reactivity of its two functional groups. This allows for a two-stage modification strategy, which is highly valuable in constructing complex molecular architectures.

The Azide Handle: Gateway to Click Chemistry

The azide group is a cornerstone of click chemistry, a set of reactions that are rapid, high-yielding, and generate minimal byproducts.[1]

-

CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This is the most prevalent click reaction.[2] The azide reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is extremely reliable and can be performed in aqueous solutions, making it ideal for bioconjugation.[6][7]

-

SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): For applications in living systems where copper toxicity is a concern, SPAAC is the preferred method.[8] The azide reacts with a strained cyclooctyne (e.g., DBCO, BCN) without the need for a catalyst.[7]

The Dioxolane Mask: A Latent Aldehyde

The 1,3-dioxolane group is a robust protecting group for aldehydes. It is stable to a wide range of reaction conditions, including nucleophiles, bases, and reducing agents, but can be easily removed when desired.

-

Deprotection: The aldehyde is unmasked via hydrolysis under mild acidic conditions (e.g., aqueous HCl, acetic acid). This regenerates the reactive aldehyde functionality, which can then be used for further conjugation.

-

Aldehyde Reactions: The liberated aldehyde can undergo various reactions, including:

-

Reductive Amination: Reaction with a primary amine followed by reduction (e.g., with NaBH₃CN) to form a stable secondary amine linkage.

-

Hydrazone/Oxime Formation: Reaction with hydrazides or hydroxylamines to form hydrazone or oxime linkages, respectively.

-

Application Workflow: Protein Immobilization

This molecule is an ideal tool for attaching a biomolecule to a surface or another macromolecule. The following workflow illustrates how to immobilize an alkyne-modified protein onto an amine-functionalized surface.

Caption: Workflow for protein immobilization using the bifunctional linker.

Protocol Outline:

-

Bioconjugation: An alkyne-containing protein (e.g., modified with an alkyne-NHS ester) is reacted with this compound using CuAAC conditions (e.g., CuSO₄, sodium ascorbate). The resulting protein-dioxolane conjugate is purified via dialysis or size-exclusion chromatography.

-

Deprotection: The purified conjugate is treated with a mild acidic buffer (e.g., pH 4-5) to hydrolyze the dioxolane and expose the aldehyde group.

-

Immobilization: The aldehyde-functionalized protein is then incubated with an amine-coated surface (e.g., an amine-silanized glass slide or microplate). A reducing agent like sodium cyanoborohydride (NaBH₃CN) is added to covalently link the protein to the surface via a stable secondary amine bond.

This strategy offers precise control over the immobilization process, ensuring a defined orientation and linkage chemistry, which is critical for applications like biosensors and diagnostic arrays.[9]

Conclusion

This compound is more than just a chemical compound; it is a sophisticated solution for complex molecular construction. Its synthesis is straightforward, and its properties are defined by the valuable orthogonal reactivity of the azide and protected aldehyde groups. For scientists in drug development, diagnostics, and materials research, this linker provides a reliable and powerful method for conjugating, modifying, and immobilizing a vast array of molecules with high precision. Its role as a molecular linchpin will undoubtedly continue to facilitate innovation across scientific disciplines.

References

-

Wessjohann, L. A., et al. (2003). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Available at: [Link]

- Google Patents. (1995). RU2036919C1 - Method of 1,3-dioxolane synthesis.

-

Wired Chemist. (n.d.). 2-(2-bromoethyl)-1,3-dioxolane Proton Full Spectrum. Available at: [Link]

-

Maleš, J., et al. (2022). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Click chemistry reactions in medicinal chemistry: Applications of the 1,3-dipolar cycloaddition between azides and alkynes. Available at: [Link]

-

PubChem. (n.d.). 2-(2-Nitroethyl)-1,3-dioxolane. Available at: [Link]

-

Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. Available at: [Link]

-

ACS Omega. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3-Dioxolane, 2-ethyl- (CAS 2568-96-9). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

-

NIST WebBook. (n.d.). 1,3-Dioxolane, 2-ethyl-2-methyl-. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 16 Synthesis of... Available at: [Link]

-

DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1982). Dioxolanones as synthetic intermediates. Part 2. Synthesis of tetronic acids and pulvinones. Available at: [Link]

-

Pharmaceutical Sciences - PMC - NIH. (2011). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Available at: [Link]

-

ATB (Automated Topology Builder). (n.d.). Ethyl2-methyl-1,3-dioxolane-2-acetate. Available at: [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-(2-bromoethyl)-1,3-dioxolane Proton Full Spectrum [wiredchemist.com]

- 5. 1,3-Dioxolane, 2-ethyl- (CAS 2568-96-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. mdpi.com [mdpi.com]

- 7. Bioconjugation application notes [bionordika.fi]

- 8. researchgate.net [researchgate.net]

- 9. vectorlabs.com [vectorlabs.com]

"2-(2-Azidoethyl)-1,3-dioxolane" chemical structure and characterization

An In-Depth Technical Guide to 2-(2-Azidoethyl)-1,3-dioxolane: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterobifunctional linker molecule. Targeted at researchers, chemists, and professionals in drug development, this document delves into the molecule's chemical architecture, a robust synthetic pathway, detailed characterization protocols, and its pivotal applications in modern bioconjugation chemistry.

Introduction: A Molecule of Strategic Importance

This compound is a strategically designed chemical entity featuring two distinct and orthogonally reactive functional groups. At one end, the 1,3-dioxolane ring serves as a stable protecting group for an aldehyde.[1] This acetal can withstand a wide range of reaction conditions, only to be selectively removed under acidic conditions to reveal a reactive carbonyl. At the other end, the azide group acts as a powerful and selective handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]

This dual functionality makes it an invaluable tool in chemical biology and pharmaceutical sciences, enabling the precise and covalent linking of disparate molecular entities, such as small-molecule drugs, imaging agents, and large biomolecules.[4]

Chemical Structure and Physicochemical Properties

The structure combines an ethylene glycol acetal of 3-azidopropanal. This design provides stability and specific reactivity.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₅H₉N₃O₂ | N/A |

| Molecular Weight | 143.14 g/mol | N/A |

| Appearance | Colorless oil (Predicted) | N/A |

| Boiling Point | Not determined | N/A |

| Solubility | Soluble in most organic solvents | N/A |

Synthesis: A Validated Protocol

The synthesis of this compound is most efficiently achieved from its halogenated precursor, 2-(2-bromoethyl)-1,3-dioxolane. The core of this process is a classic Sₙ2 nucleophilic substitution reaction, where the azide ion displaces the bromide. This choice is predicated on the high nucleophilicity of the azide anion and the excellent leaving group ability of bromide, ensuring a high-yielding and clean conversion.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

2-(2-Bromoethyl)-1,3-dioxolane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-(2-bromoethyl)-1,3-dioxolane (1.0 eq) in anhydrous DMF (approx. 5 mL per 1 g of substrate).

-

Addition of Azide: Add sodium azide (NaN₃, 1.5 eq) to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Heat the mixture to 60-70 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing an equal volume of water.

-

Extract the aqueous phase with diethyl ether (3 x 50 mL). The organic layers contain the desired product.

-

Washing: Combine the organic extracts and wash successively with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL). This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel if necessary, though the product is often of sufficient purity after extraction.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Characterization: A Spectroscopic Validation

Confirming the molecular structure of the synthesized product is paramount. A combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for structural elucidation.[5]

Experimental Protocol: Characterization

Objective: To confirm the chemical structure using standard spectroscopic methods.

-

Infrared (IR) Spectroscopy:

-

Methodology: Acquire a spectrum of the neat liquid product using an FTIR spectrometer with an ATR accessory.

-

Rationale: This technique is exceptionally sensitive to the presence of specific functional groups, providing definitive evidence for the azide moiety.[6]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: Dissolve ~10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Rationale: NMR provides a detailed map of the carbon-hydrogen framework, confirming the connectivity and chemical environment of each atom.[7]

-

-

Mass Spectrometry (MS):

-

Methodology: Introduce a diluted sample into an ESI or GC-MS instrument to determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Rationale: MS confirms the molecular weight of the compound and can reveal fragmentation patterns that further support the proposed structure.[7]

-

Predicted Spectroscopic Data

The following tables summarize the expected spectral data for this compound, based on established principles and data from analogous structures.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Azide (N₃) | ~2100 (Strong, Sharp) | Asymmetric Stretch |

| C-H (Alkyl) | 2960 - 2880 | Stretching |

| C-O (Acetal) | 1200 - 1050 | Stretching |

The azide stretch at ~2100 cm⁻¹ is the most diagnostic peak and its presence is critical for confirmation.

Table 2: Predicted ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| -CH₂-N₃ | 3.40 - 3.50 | Triplet | 2H | a |

| -CH₂-CH- | 1.95 - 2.05 | Quartet | 2H | b |

| -O-CH-O- | 4.90 - 5.00 | Triplet | 1H | c |

| -O-CH₂-CH₂-O- | 3.90 - 4.10 | Multiplet | 4H | d |

Structure for NMR Assignment: N₃-CH₂ (a)-CH₂ (b)-CH (c)(O-CH₂ (d)-CH₂ (d)-O)

Table 3: Predicted ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| -CH₂-N₃ | ~50 |

| -CH₂-CH- | ~35 |

| -O-CH-O- | ~103 |

| -O-CH₂-CH₂-O- | ~65 |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion Type | Predicted m/z | Notes |

| [M+H]⁺ | 144.07 | Positive Ion Mode (ESI) |

| [M+Na]⁺ | 166.05 | Common adduct in ESI |

| Molecular Ion (M⁺˙) | 143.07 | EI-MS |

Applications in Bioconjugation and Drug Development

The true utility of this compound lies in its ability to serve as a versatile linker.[8] The azide group is primed for "click" reactions, while the dioxolane can be deprotected to an aldehyde for subsequent chemistry.

Primary Application: Click Chemistry

The azide group readily participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), reacting with terminal alkynes to form a stable triazole linkage. This reaction is highly efficient, specific, and biocompatible, making it a cornerstone of modern bioconjugation.[3]

Workflow Example: Antibody-Drug Conjugate (ADC) Synthesis An antibody can be functionalized with an alkyne group. A cytotoxic drug, modified with a complementary functional group, can be linked to the aldehyde of this compound (after deprotection). The final conjugation step uses the CuAAC reaction to link the antibody and drug via the azide handle.[4]

CuAAC Reaction Pathway Diagram

Caption: The CuAAC reaction links an azide and an alkyne to form a stable triazole.

Safety, Handling, and Storage

Hazard Profile:

-

Azide Compounds: Organic azides can be energetic and potentially explosive, especially with exposure to heat, shock, or heavy metals. They are also acutely toxic. All manipulations should be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9]

-

1,3-Dioxolane Moiety: The 1,3-dioxolane structure is generally stable but can be flammable.[10][11]

Handling:

-

Always handle in a well-ventilated area.

-

Keep away from heat, sparks, and open flames.[12]

-

Avoid contact with skin and eyes.[13]

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Store away from acids and oxidizing agents.

References

A comprehensive list of references is provided below to support the claims and protocols described in this guide.

References

-

MDPI. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]

-

ResearchGate. (2013). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-(2-iodoethyl)-1,3-dioxolane. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-1,3-dioxolane. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Nitroethyl)-1,3-dioxolane. Retrieved from [Link]

-

Silver Fern Chemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved from [Link]

- Google Patents. (n.d.). RU2036919C1 - Method of 1,3-dioxolane synthesis.

-

NIST. (n.d.). 1,3-Dioxolane, 2-ethyl-2-methyl-. Retrieved from [Link]

-

ResearchGate. (2023). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Retrieved from [Link]

-

Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]

-

PENTA. (2023). 1,3-Dioxolane - SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxolane. Retrieved from [Link]

-

Bosterbio. (n.d.). Bioconjugation application notes. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Dioxolane, 2-ethyl-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-2-methyl-1,3-dioxolane. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dioxolane. Retrieved from [Link]

-

BMRB. (n.d.). Ethyl2-methyl-1,3-dioxolane-2-acetate. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Dioxolan-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid. Retrieved from [Link]

-

UvA-DARE. (n.d.). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. Retrieved from [Link]

Sources

- 1. Dioxolane - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition [mdpi.com]

- 3. Bioconjugation application notes [bionordika.fi]

- 4. vectorlabs.com [vectorlabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2,2-Dimethyl-1,3-dioxolane | C5H10O2 | CID 76209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. carlroth.com [carlroth.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

"2-(2-Azidoethyl)-1,3-dioxolane" mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 2-(2-Azidoethyl)-1,3-dioxolane

Executive Summary

This compound is a bifunctional chemical linker of significant interest to researchers in chemical biology, drug development, and materials science. Its utility stems from a unique molecular architecture that combines two distinct and orthogonally reactive functional groups: a terminal azide and a cyclic acetal (dioxolane). This guide elucidates the core mechanisms of action of this compound, focusing on its dual role as a bioorthogonal ligation handle and a latent aldehyde. We will explore the underlying principles of its reactivity, provide field-proven experimental protocols, and illustrate its synergistic application in advanced bioconjugation strategies. This document is intended for professionals who require a deep, mechanistic understanding to leverage this versatile reagent in their research and development workflows.

Physicochemical Properties and Structural Analysis

The efficacy of this compound is rooted in its structure. The azidoethyl group provides a gateway for covalent modification via "click chemistry," while the 1,3-dioxolane ring serves as a stable, acid-labile protecting group for an aldehyde functionality.

| Property | Data |

| Molecular Formula | C₅H₉N₃O₂ |

| Molecular Weight | 143.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 150616-95-4 |

| Appearance | Colorless to pale yellow liquid |

| Key Functional Groups | 1. Terminal Azide (-N₃) 2. Cyclic Acetal (1,3-Dioxolane) |

Core Mechanisms of Action

The "mechanism of action" for this reagent is not biological but chemical, defined by the independent and sequential reactivity of its two core functional groups.

Mechanism I: The Azide Moiety as a Bioorthogonal Handle for Cycloaddition

The terminal azide is one of the most versatile bioorthogonal chemical reporters.[1] Its small size, metabolic stability, and absence in most biological systems make it an ideal functional group for selective chemical ligation in complex environments.[2][3][4] The primary mechanism through which the azide acts is the 1,3-dipolar cycloaddition reaction with an alkyne, a cornerstone of "click chemistry".[5][6]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent azide-alkyne cycloaddition is the copper(I)-catalyzed variant (CuAAC), which proceeds with a remarkable rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction) and exquisite regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product.[7] The reaction is highly efficient, tolerates a wide range of functional groups, and can be performed in aqueous media, making it ideal for bioconjugation.[7][8]

Catalytic Cycle Mechanism:

The reaction proceeds through a multi-step catalytic cycle involving a copper(I) acetylide intermediate. The use of a copper(I)-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial in biological applications to enhance reaction efficiency and mitigate the cellular toxicity associated with free copper ions.[9][10]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating this compound to an alkyne-modified biomolecule.

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-modified biomolecule (e.g., protein, oligonucleotide) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a 10 mM stock solution of this compound in DMSO or water.

-

Prepare a 50 mM stock solution of a water-soluble Cu(I)-stabilizing ligand (e.g., THPTA) in water.[9]

-

Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water. This is the reducing agent that converts Cu(II) to the active Cu(I) state in situ.[10]

-

-

Reaction Assembly:

-

In a microcentrifuge tube, combine the reagents in the following order to achieve the desired final concentrations. A typical starting point is a 2- to 10-fold molar excess of the azide reagent over the alkyne biomolecule.[11]

-

Alkyne-biomolecule solution.

-

This compound stock solution.

-

-

Prepare the catalyst premix: Combine the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio and let it stand for 2-3 minutes.[10]

-

Add the catalyst premix to the reaction tube.

-

Initiate the reaction by adding the sodium ascorbate stock solution. The final concentration of ascorbate should be at least 1 mM.

-

-

Incubation:

-

Gently mix the reaction by inversion or brief vortexing.

-

Incubate at room temperature for 1-4 hours. Reaction times may vary depending on the substrates and concentrations.

-

-

Purification:

-

Purify the resulting triazole-linked conjugate from excess reagents and catalyst using an appropriate method for the biomolecule, such as size-exclusion chromatography, dialysis, or ethanol precipitation.

-

Mechanism II: The 1,3-Dioxolane as an Acid-Labile Protecting Group

The second core function of the molecule resides in the 1,3-dioxolane ring. This structure is a cyclic acetal, a widely used protecting group for aldehydes in multi-step organic synthesis.[12][13][14] Its primary role is to mask the highly reactive aldehyde functionality, rendering it inert to conditions that would otherwise cause unwanted side reactions, such as nucleophilic attack or reduction.

Mechanism of Acid-Catalyzed Deprotection (Hydrolysis):

The key feature of the dioxolane group is its stability profile: it is robust under basic and neutral conditions and resistant to many nucleophiles and reducing agents, but it is readily cleaved under acidic conditions in the presence of water.[12][15] The deprotection mechanism proceeds via protonation of one of the acetal oxygen atoms, followed by ring opening to form a stabilized oxocarbenium ion intermediate. Subsequent attack by water and loss of ethylene glycol regenerates the free aldehyde.

Experimental Protocol: Dioxolane Deprotection to Reveal Aldehyde

This protocol provides a general method for cleaving the dioxolane group after, for example, a bioconjugation reaction. The conditions must be optimized to ensure the stability of the target molecule.

-

Reagent Selection:

-

The choice of acid is critical. For robust biomolecules, mild acids like 2% formic acid or acetic acid in water can be used.

-

For more sensitive substrates, milder conditions such as pyridinium p-toluenesulfonate (PPTS) in a wet organic solvent or very dilute trifluoroacetic acid (TFA, e.g., 1-5% in dichloromethane) with a cation scavenger (e.g., triethylsilane) may be required.[16] The absence of water can prevent cleavage, while its presence is required for hydrolysis.[17]

-

-

Deprotection Procedure:

-

Dissolve the dioxolane-protected compound in the chosen acidic solution. The concentration should be determined based on the solubility and stability of the substrate.

-

Stir the reaction at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS to observe the mass change, or TLC for small molecules).

-

Reaction times can range from 30 minutes to several hours depending on the substrate's stability and the acid strength.

-

-

Work-up and Isolation:

-

Once the reaction is complete, neutralize the acid carefully by adding a mild base (e.g., saturated sodium bicarbonate solution) until the pH is neutral.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) if it is a small molecule.

-

For biomolecules, the acidic solution can be removed by buffer exchange using size-exclusion chromatography or dialysis against a neutral buffer.

-

The isolated aldehyde product should be used immediately or stored under inert conditions as aldehydes can be prone to oxidation.

-

Synergistic Application: A Two-Stage Bioconjugation Workflow

The true power of this compound lies in the ability to use its two functionalities sequentially. This enables complex, multi-step molecular assemblies where an initial bioorthogonal conjugation is followed by the unmasking of a new reactive site for further modification.

A common workflow involves:

-

Click Conjugation: A biomolecule (e.g., a protein with an alkyne handle) is first labeled with this compound via CuAAC.

-

Purification: The intermediate conjugate is purified to remove all click chemistry reagents.

-

Deprotection: The purified conjugate is treated with mild acid to hydrolyze the dioxolane ring, exposing a terminal aldehyde on the biomolecule.

-

Secondary Ligation: The newly formed aldehyde can be reacted with an aminooxy- or hydrazide-functionalized molecule (e.g., a fluorescent dye, a drug payload) to form a stable oxime or hydrazone bond, respectively.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. labinsights.nl [labinsights.nl]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Bioconjugation application notes [bionordika.fi]

- 9. broadpharm.com [broadpharm.com]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jenabioscience.com [jenabioscience.com]

- 12. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 13. Protecting group - Wikipedia [en.wikipedia.org]

- 14. Protective Groups [organic-chemistry.org]

- 15. scribd.com [scribd.com]

- 16. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(2-Azidoethyl)-1,3-dioxolane for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2-(2-Azidoethyl)-1,3-dioxolane, a molecule of interest for researchers and professionals in drug development. Due to its bifunctional nature, incorporating both a versatile protecting group and a reactive azide moiety, this compound holds potential in synthetic chemistry and bioconjugation. This document will cover its chemical identity, inferred safety and handling protocols based on related compounds, potential synthetic routes, and applications.

Chemical Identity and Physicochemical Properties

Molecular Formula: C₅H₉N₃O₂

Molecular Weight: 143.14 g/mol

Structure:

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties: Based on the structure, this compound is expected to be a colorless to pale yellow liquid at room temperature. It is likely soluble in a range of organic solvents. The 1,3-dioxolane group is a cyclic acetal, which is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions. The azide group is a high-energy functional group, making the compound potentially explosive.

Safety Information and Handling

This section is based on the known hazards of organic azides and dioxolane derivatives. A thorough risk assessment is mandatory before handling this compound.

Hazard Identification

-

Explosive Potential: Organic azides are known to be shock, friction, and heat sensitive and can decompose explosively.[5][6] The stability of an organic azide is influenced by its carbon-to-nitrogen ratio. For this compound (C₅H₉N₃O₂), the ratio of heavy atoms (C+O) to nitrogen atoms is (5+2)/3 = 2.33. This falls into a category that should be handled with extreme caution.[7]

-

Toxicity: While specific toxicological data for this compound is unavailable, sodium azide is known to be highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[8] Organic azides should be handled as if they are toxic. The parent compound, 1,3-dioxolane, can cause serious eye irritation.[4]

-

Flammability: 1,3-Dioxolane is a highly flammable liquid and vapor.[4] Therefore, this compound should be treated as a flammable substance.

Hazard Summary Table:

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Explosive | Division 1.5 (Inferred) | Danger | Risk of explosion if heated under confinement. | |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 2/3 (Inferred) | Danger | Fatal if swallowed, in contact with skin, or if inhaled. | |

| Serious Eye Damage/Eye Irritation | Category 2A (Inferred) | Warning | Causes serious eye irritation.[1] | |

| Flammable Liquid | Category 2 (Inferred) | Danger | Highly flammable liquid and vapor. |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood with the sash at the lowest possible position.[7] A blast shield should be used at all times.[7]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves for incidental contact, with consideration for double-gloving or using heavier-duty gloves for direct handling).[7]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[7]

-

Lab Coat: A flame-resistant lab coat should be worn.[7]

-

-

General Handling Precautions:

-

Avoid friction, grinding, and shock.[9]

-

Use non-metal spatulas (e.g., ceramic or plastic).[9]

-

Avoid heating the compound unless it is in a dilute solution and behind a blast shield.

-

Do not work alone when handling this compound.[6]

-

Ground and bond containers and receiving equipment to prevent static discharge.[10]

-

Use explosion-proof electrical equipment.[10]

-

Caption: A generalized workflow for the safe handling of this compound.

Storage and Disposal

-

Storage: Store in a cool, well-ventilated, and explosion-proof area, away from heat and light.[5][7] The container should be tightly closed. Avoid contact with metals, acids, and oxidizing agents.[9]

-

Disposal: Azide-containing waste is considered extremely hazardous.[7] It must be disposed of through a certified hazardous waste program. Do not mix azide waste with other chemical waste streams, especially acidic waste, which can generate highly toxic and explosive hydrazoic acid.[5][8]

Synthesis and Experimental Protocols

A likely synthetic route to this compound would involve the nucleophilic substitution of a suitable precursor, such as 2-(2-bromoethyl)-1,3-dioxolane or 2-(2-iodoethyl)-1,3-dioxolane, with an azide salt like sodium azide.

Proposed Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Example Experimental Protocol (Caution: For experienced chemists only)

This is a hypothetical protocol and must be adapted and optimized with stringent safety measures.

-

Preparation: In a fume hood and behind a blast shield, dissolve 2-(2-bromoethyl)-1,3-dioxolane (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Reaction: To the stirred solution, add sodium azide (1.1 equivalents) portion-wise at room temperature.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature. Further purification may be achieved by column chromatography.

Self-Validating System: Throughout the protocol, it is crucial to monitor for any signs of instability, such as gas evolution or temperature increase. The reaction should be designed to be run at a small scale initially.

Applications in Drug Development

The unique structure of this compound makes it a potentially valuable building block in medicinal chemistry and drug development.

-

Protecting Group: The 1,3-dioxolane moiety is a common protecting group for aldehydes and ketones.[12][13] It can be used to mask a carbonyl group during multi-step syntheses of complex drug molecules.

-

Bioorthogonal Chemistry: The azide group is a key functional group in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the efficient and specific conjugation of molecules in biological systems.

-

Drug Delivery and Targeting: This compound could be used to link a drug molecule (after deprotection of the dioxolane) to a targeting moiety (e.g., an antibody or peptide) or a drug delivery vehicle (e.g., a nanoparticle or polymer).

-

Lead Compound Modification: The 1,3-dioxolane ring is present in various biologically active compounds, exhibiting a range of activities including antifungal, antibacterial, and anticancer properties.[12][14][15]

Caption: Potential applications of this compound in drug development.

Conclusion

This compound is a bifunctional molecule with significant potential in synthetic organic chemistry and drug development. However, the presence of the azide group necessitates stringent safety precautions due to its explosive nature and potential toxicity. Researchers must perform a thorough risk assessment and adhere to strict safety protocols when handling this compound. Its utility as a protected aldehyde with a "clickable" handle makes it an attractive building block for creating complex and targeted therapeutic agents.

References

- 2-(2-Nitroethyl)

-

Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI. ([Link])

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC - NIH. ([Link])

-

1,3-Dioxolane Safety Data Sheet. ([Link])

-

2-Methyl-1,3-dioxolane Safety Data Sheet. ([Link])

-

Dioxolane Hazardous Substance Fact Sheet. ([Link])

-

Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. ([Link])

-

Synthesis of 1,3-dioxolanes - Organic Chemistry Portal. ([Link])

-

Safe Handling of Azides - University of Pittsburgh. ([Link])

-

2-(2-Nitroethyl)-1,3-dioxolane | C5H9NO4 | CID 10888059 - PubChem. ([Link])

-

1,3-Dioxolane, 2-ethyl- - NIST WebBook. ([Link])

-

Azides - UVIC. ([Link])

- Method of 1,3-dioxolane synthesis - Google P

-

The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). ([Link])

-

1,3-dioxolane, CAS Registry Number 4359-47. ([Link])

-

New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed. ([Link])

-

Azide Compounds - Environmental Health and Safety. ([Link])

-

Sodium Azide and Organic Azides - UC Santa Barbara. ([Link])

-

Dioxolanones as synthetic intermediates. Part 2. Synthesis of tetronic acids and pulvinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). ([Link])

-

2-(2-iodoethyl)-1,3-dioxolane - ChemSynthesis. ([Link])

-

Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. ([Link])

Sources

- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 2. 2-(2-Nitroethyl)-1,3-dioxolane | C5H9NO4 | CID 10888059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2-溴乙基)-1,3-二氧戊环 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. ehs.ucsb.edu [ehs.ucsb.edu]

- 8. chemistry.unm.edu [chemistry.unm.edu]

- 9. uvic.ca [uvic.ca]

- 10. fishersci.com [fishersci.com]

- 11. bg.cpachem.com [bg.cpachem.com]

- 12. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,3-Dioxolane synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of azide-functionalized dioxolane derivatives

An In-Depth Technical Guide to the Synthesis of Azide-Functionalized Dioxolane Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Azide-functionalized dioxolane derivatives represent a class of highly valuable molecular building blocks, primarily serving as pivotal intermediates in medicinal chemistry and materials science. Their utility is most pronounced in the realm of "click chemistry," where the azide moiety allows for efficient and specific covalent bond formation, particularly in bioconjugation and the assembly of complex molecular architectures.[1][2] The dioxolane ring, a common motif in natural products, often imparts favorable pharmacokinetic properties and serves as a chiral scaffold or a protective group.[3][4] This guide provides a comprehensive overview of the core synthetic strategies for preparing these derivatives, focusing on the mechanistic rationale behind protocol choices, detailed experimental methodologies, and critical safety considerations.

Critical Safety Considerations: Handling Organic Azides

Before commencing any synthesis involving azide compounds, it is imperative to understand and mitigate the associated risks. Organic azides are high-energy molecules and can be explosive, particularly those with a low carbon-to-nitrogen ratio.[5][6]

Pillars of Safe Azide Handling:

-

Toxicity: The azide ion is acutely toxic, with a mechanism of action similar to cyanide.[7] Always handle sodium azide and organic azides in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[8]

-

Explosive Hazard: Low molecular weight azides and compounds with a high nitrogen content can be shock-sensitive and may decompose violently upon exposure to heat, light, friction, or pressure.[5][9] The "Rule of Six" is a useful guideline: a molecule should have at least six carbon atoms for every one energetic functional group (like an azide) to be considered relatively safe to handle.[5]

-

Incompatible Materials:

-

Acids: Azides react with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas.[6] All azide waste must be kept separate from acidic waste streams.[9]

-

Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, mercury) as this can form highly sensitive and explosive metal azides. Use plastic or ceramic spatulas instead of metal ones.[6][7]

-

Halogenated Solvents: Never use chlorinated solvents like dichloromethane (DCM) or chloroform with azides, as this can lead to the formation of dangerously explosive di- and tri-azidomethane.[6][9]

-

-

Purification & Handling:

-

Avoid distillation or sublimation for purifying volatile or low molecular weight organic azides.[9] Purification should be limited to extraction, precipitation, and chromatography.

-

Never use ground glass joints for reactions involving organic azides, as friction can initiate decomposition.[8]

-

Always work behind a blast shield, especially when working with azides for the first time or on a larger scale.[7]

-

Primary Synthetic Strategies

The introduction of an azide group onto a dioxolane scaffold can be broadly achieved through two primary and mechanistically distinct pathways: nucleophilic substitution on a pre-functionalized dioxolane and the ring-opening of a suitably positioned epoxide.

Strategy A: Nucleophilic Substitution on Dioxolane Precursors

This classical approach involves the displacement of a good leaving group from a stable dioxolane substrate by an azide nucleophile, typically sodium azide (NaN₃). The success of this strategy hinges on the principles of S_N_1 and S_N_2 reaction mechanisms.[10][11]

Mechanistic Considerations:

The reaction generally proceeds via an S_N_2 (bimolecular nucleophilic substitution) mechanism.[12][13] This is a single, concerted step where the azide ion attacks the electrophilic carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry at that center.[12] For an S_N_2 reaction to be efficient, the electrophilic carbon should be sterically unhindered (primary > secondary >> tertiary).[13][14]

-

Substrate Choice: The ideal substrate is a dioxolane derivative where a primary or secondary hydroxyl group has been converted into a superior leaving group, such as a tosylate (-OTs), mesylate (-OMs), or a halide (-Br, -I).

-

Causality in Reagent Selection: Sodium azide is the most common azide source due to its availability and solubility in polar aprotic solvents like DMF or DMSO, which are ideal for S_N_2 reactions as they solvate the cation (Na⁺) without hydrogen-bonding to the azide nucleophile, thus maximizing its nucleophilicity.

Caption: S_N_2 mechanism for azidation of a dioxolane precursor.

Experimental Protocol: Synthesis of an Azidomethyl Dioxolane Derivative

This protocol outlines the conversion of a hydroxymethyl dioxolane to its corresponding azide via a tosylate intermediate.

Step 1: Tosylation of the Dioxolane Alcohol

-

Dissolve the starting alcohol (e.g., (2,2-dimethyl-1,3-dioxolan-4-yl)methanol) (1.0 eq) in anhydrous pyridine or DCM at 0 °C under a nitrogen atmosphere.

-

Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding cold water. Extract the product with ethyl acetate or ether.

-

Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated dioxolane.

Step 2: Azide Substitution

-

Dissolve the tosylated dioxolane (1.0 eq) in anhydrous DMF.

-

Add sodium azide (NaN₃) (1.5 - 3.0 eq). CAUTION: Handle NaN₃ with extreme care in a fume hood.

-

Heat the mixture to 60-80 °C and stir for 6-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash thoroughly with brine to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure azide-functionalized dioxolane.

Strategy B: Ring-Opening of Epoxides with Azide (Azidolysis)

The ring-opening of epoxides is a powerful and highly regioselective method for generating β-azido alcohols, which can be valuable precursors to functionalized dioxolanes or may already contain the dioxolane moiety.[15] The high ring strain of the three-membered epoxide ring provides the thermodynamic driving force for the reaction, even though an alkoxide is typically a poor leaving group.[16]

Mechanistic Considerations & Regioselectivity:

The key to this strategy is controlling the regioselectivity—that is, which carbon of the epoxide the azide nucleophile attacks. This is dictated by the reaction conditions (acidic vs. basic).

-

Basic/Neutral Conditions (S_N_2-like): Under neutral or basic conditions (e.g., NaN₃ in water or an alcohol/water mixture), the reaction follows a classic S_N_2 pathway. The azide ion, a strong nucleophile, attacks the least sterically hindered carbon atom of the epoxide.[16][17] This results in the formation of a trans-azido alcohol.

-

Acidic Conditions (S_N_1-like): In the presence of an acid or a Lewis acid promoter (e.g., Oxone®), the epoxide oxygen is first protonated, making it a much better leaving group.[18] This enhances the electrophilicity of the epoxide carbons. The reaction develops significant S_N_1 character, where the nucleophile preferentially attacks the more substituted carbon—the one better able to stabilize a partial positive charge in the transition state.[16][17] This can lead to an inversion of regioselectivity compared to basic conditions.

Caption: Regioselectivity in epoxide azidolysis under different conditions.

Experimental Protocol: pH-Controlled Azidolysis of an Epoxide [17]

This protocol is adapted from the work of Fringuelli et al., demonstrating the effect of pH on regioselectivity.

-

Preparation of Azide Solution: Prepare a 2.5 M aqueous solution of sodium azide (NaN₃). CAUTION: Handle NaN₃ with care.

-

Reaction under Basic Conditions (pH ~9.5):

-

To the NaN₃ solution, add the epoxide substrate (e.g., styrene oxide) (1.0 eq).

-

Stir the heterogeneous mixture vigorously at the desired temperature (e.g., 30-80 °C) for the required time (typically 12-24 hours), monitoring by TLC. The pH will naturally be around 9.5.

-

Upon completion, extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify by column chromatography to isolate the β-azido alcohol resulting from attack at the less substituted carbon (for most aliphatic epoxides) or the benzylic carbon (for styrene oxide).[17]

-

-

Reaction under Acidic Conditions (pH ~4.2):

-

To the 2.5 M NaN₃ solution, add a catalytic amount of a phase-transfer catalyst like cetyltrimethylammonium bromide (CTABr) if the epoxide has low water solubility.

-

Adjust the pH to ~4.2 by the careful, dropwise addition of a dilute acid (e.g., 0.1 M HCl). WARNING: This will generate some HN₃ gas. Perform this step slowly in an efficient fume hood.

-

Add the epoxide substrate and stir vigorously at temperature.

-

Work up and purify the product as described for the basic conditions. The major product will be the regioisomer resulting from nucleophilic attack at the more substituted carbon.[17]

-

| Parameter | Strategy A: Nucleophilic Substitution | Strategy B: Epoxide Ring-Opening |

| Substrate | Dioxolane with a leaving group (-OTs, -Br) | Epoxide |

| Key Reagent | Sodium Azide (NaN₃) | Sodium Azide (NaN₃) |

| Mechanism | S_N_2 (typically) | S_N_2 (basic) or S_N_1-like (acidic) |

| Stereochemistry | Inversion of configuration | trans addition across the epoxide |

| Regioselectivity | Not applicable (pre-defined position) | Controllable by pH; steric vs. electronic control |

| Key Advantage | Straightforward for primary systems | Excellent control of stereochemistry and regiochemistry |

| Common Solvents | DMF, DMSO | Water, Acetonitrile/Water, Alcohols |

| Table 1: Comparison of Primary Synthetic Strategies. |

Characterization of Azide-Functionalized Dioxolanes

Confirmation of a successful synthesis requires rigorous spectroscopic analysis. The azide functional group provides highly distinctive signals that facilitate its identification.[19]

Caption: General workflow for purification and characterization.

| Technique | Characteristic Signal for Azide-Functionalized Dioxolane |

| Infrared (IR) Spectroscopy | A very strong, sharp, and unambiguous absorption band between 2160-2090 cm⁻¹ due to the asymmetric N≡N stretch. This peak is diagnostic.[19] |

| ¹H NMR Spectroscopy | Protons on the carbon directly attached to the azide (α-protons) are deshielded and typically appear in the δ 3.0 - 4.0 ppm range.[19] |

| ¹³C NMR Spectroscopy | The carbon atom directly bonded to the azide group (α-carbon) shows a characteristic chemical shift in the δ 50 - 65 ppm range.[19] |

| Mass Spectrometry (MS) | A characteristic fragmentation pattern is the loss of a nitrogen molecule (N₂), resulting in a peak at [M-28]⁺ . This neutral loss is a strong indicator of an azide.[19] |

| Table 2: Key Spectroscopic Data for Characterization. |

Applications in Drug Development and Chemical Biology

The primary utility of azide-functionalized dioxolanes is their role as synthons for "click chemistry," a concept introduced by K. Barry Sharpless.[1][20] These reactions are prized for being high-yielding, stereospecific, and tolerant of a wide range of functional groups, making them ideal for biological applications.[2][20]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction. The azide-functionalized dioxolane can be "clicked" onto a molecule bearing a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,2,3-triazole linkage.[1][2] This is widely used to link drug molecules to delivery vectors, fluorescent probes, or biomolecules.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living systems where copper catalysts are cytotoxic, SPAAC is used. The azide reacts with a strained cyclooctyne derivative without the need for a metal catalyst.[21] This has enabled real-time imaging and labeling within cells.[21]

Conclusion

The synthesis of azide-functionalized dioxolane derivatives is an enabling technology for modern drug discovery and chemical biology. By understanding the mechanistic underpinnings of nucleophilic substitution and epoxide ring-opening reactions, researchers can rationally design protocols to access these valuable building blocks with high efficiency and control over stereochemistry. Mastery of these synthetic methods, coupled with a steadfast commitment to safety, allows for the creation of sophisticated molecular probes, targeted therapeutics, and advanced materials through the power and precision of click chemistry.

References

-

School of Chemistry, University College Dublin. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. UCD School of Chemistry. [Link]

-

University of Victoria Occupational Health, Safety & Environment. (2022). Azides - Safe Work Procedure. University of Victoria. [Link]

-

University of California, Los Angeles. Azides. UCLA Chemistry & Biochemistry. [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Azide Compounds. Princeton University. [Link]

-

University of Pittsburgh Environmental Health and Safety. (2013). Safe Handling of Azides. University of Pittsburgh. [Link]

-

Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 64(16), 6094–6096. [Link]

-

Hodgson, D. M., & Spours, P. (2009). Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. In Comprehensive Organic Synthesis II (pp. 585-618). Elsevier. [Link]

-

Wikipedia contributors. (2023). Click chemistry. Wikipedia. [Link]

-

Neuman, R. C. (2001). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. University of California, Riverside. [Link]

-

Wikipedia contributors. (2023). Nucleophilic substitution. Wikipedia. [Link]

-

Sabitha, G., Babu, R. S., Reddy, M. S. K., & Yadav, J. S. (2002). Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. Synthesis, 2002(15), 2254-2258. [Link]

-

Patton, G. C. (2004). Development and Applications of Click Chemistry. University of Illinois Urbana-Champaign. [Link]

-

Senter, T. J., & O'Neil, G. W. (2012). Ring-Opening of Epoxides by Pendant Silanols. Organic letters, 14(11), 2730–2733. [Link]

-

Bao, X., & He, W. (2020). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 15(7), 789-801. [Link]

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

-

BYJU'S. (n.d.). Nucleophilic Substitution Reaction. BYJU'S. [Link]

-

Request PDF. (n.d.). Synthesis of Dioxolane-Coumarin Hybrids as Versatile Bioactive Candidates. [Link]

-

Grama, V., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega. [Link]

-

Cognito. (n.d.). Nucleophilic Substitution Reactions in Halogenoalkanes. Cognito. [Link]

-

Gümüş, M. K., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(10), 11643–11654. [Link]

-

Ghavami, M., et al. (2024). Synthesis of alkyne- and azide-functionalised aziridine and epoxide carbocycles for development of selective glucuronidase. ChemRxiv. [Link]

-

Klivansky, L. M., et al. (2020). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journal of Organic Chemistry, 16, 1683–1692. [Link]

-

Clark, J. (2015). nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Examples of 1,3‐dioxolanes derivatives in bioactive drugs. ResearchGate. [Link]

-

Klivansky, L. M., et al. (2020). Clickable azide-functionalized bromoarylaldehydes - synthesis and photophysical characterization. Beilstein Journal of Organic Chemistry, 16, 1683–1692. [Link]

-

Aav, R., et al. (2021). Synthesis of an Azide- and Tetrazine-FunctionalizedFullerene and Its Controlled Decoration with Biomolecules. ACS Omega, 6(51), 35848–35855. [Link]

-

Request PDF. (n.d.). Synthesis of azide/alkyne-terminal polymers and application for surface functionalisation through a [2 + 3] Huisgen cycloaddition process, “click chemistry”. [Link]

-

Han, J., et al. (2010). Functionalization of carbon nanotubes and other nanocarbons by azide chemistry. Nano-Micro Letters, 2(3), 213-226. [Link]

-

Hein, C. D., et al. (2012). Synthesis and computational analysis of densely functionalized triazoles using o-nitrophenylalkynes. The Journal of Organic Chemistry, 77(2), 1101–1112. [Link]

Sources

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. research.wayne.edu [research.wayne.edu]

- 8. uvic.ca [uvic.ca]

- 9. ucd.ie [ucd.ie]

- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 11. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. cognitoedu.org [cognitoedu.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 18. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chemistry.illinois.edu [chemistry.illinois.edu]

- 21. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of Azidoethyl Compounds

Introduction

Azidoethyl compounds represent a pivotal class of bifunctional molecules that have garnered significant attention across chemical synthesis and drug development. Characterized by the presence of a reactive azide moiety and a versatile ethyl backbone, these compounds, particularly 2-azidoethanol, serve as fundamental building blocks in contemporary organic and medicinal chemistry. Their true value lies in the exquisite reactivity of the azide group, which enables highly specific and efficient covalent bond formation through bioorthogonal "click chemistry." This unique characteristic has positioned azidoethyl compounds as indispensable tools for researchers, scientists, and drug development professionals in the construction of complex molecular architectures, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This technical guide provides a comprehensive exploration of the core physical and chemical properties of azidoethyl compounds, with a primary focus on the archetypal 2-azidoethanol. We will delve into its synthesis, purification, and detailed characterization, explore the kinetics and mechanisms of its key reactions, and discuss its burgeoning applications in the pharmaceutical sciences. Furthermore, this document will provide field-proven experimental protocols and critical safety considerations to ensure both successful and safe laboratory practice.

I. Physicochemical Properties of 2-Azidoethanol

2-Azidoethanol (C₂H₅N₃O) is a colorless to pale yellow oil that serves as a foundational azidoethyl compound.[1][2] Its bifunctional nature, possessing both a reactive azide and a primary alcohol, makes it a versatile reagent. A summary of its key physical and chemical properties is presented below.

Data Presentation: Physical and Spectroscopic Properties of 2-Azidoethanol

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅N₃O | [3][4] |

| Molecular Weight | 87.08 g/mol | [3][4] |

| Appearance | Colorless to slightly yellow oil/liquid | [1][2] |

| Boiling Point | 77 °C (24 Torr) | [4] |

| Density | 1.146 g/cm³ | [4] |

| Solubility | Soluble in Chloroform, Methanol; Sparingly soluble in DMSO | [4] |

| Storage | 2-8°C, sealed, away from moisture and light | [4] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 3.77 (t, 2H, -CH₂OH), 3.41 (t, 2H, -CH₂N₃) | [3] |

| ¹³C NMR (CDCl₃) | δ 61.5 (-CH₂OH), 53.7 (-CH₂N₃) | [3] |

| FTIR (Liquid) | ~3442 cm⁻¹ (O-H stretch), ~2988, 2928 cm⁻¹ (C-H stretch), ~2123 cm⁻¹ (N₃ antisymmetric stretch) , ~1296, 1066 cm⁻¹ | [3] |

| Mass Spec (70 eV EI) | Parent Peak: m/z 87 (10%). Major Fragments: m/z 31 (100%, CH₂OH⁺), m/z 28 (40%, N₂⁺ or NCH₂⁺) | [3] |

Stability and Safety Considerations

Organic azides are energetic compounds and must be handled with care due to their potential for explosive decomposition upon exposure to heat, shock, or friction.[5] The stability of small organic azides like 2-azidoethanol is a critical consideration.

General Handling Precautions for Organic Azides:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Handle azidoethyl compounds in a well-ventilated fume hood.

-

Avoid Incompatibilities: Keep away from strong acids (can form explosive hydrazoic acid), strong oxidizing agents, and heavy metals (can form highly sensitive metal azides).[5]

-

Scale: Whenever possible, work with small quantities.

-

Storage: Store in a cool, dark place, away from heat sources and in a tightly sealed container.[4]

II. Synthesis and Purification

The most common and straightforward synthesis of 2-azidoethanol involves the nucleophilic substitution of a 2-haloethanol with an azide salt, typically sodium azide.

Experimental Protocol: Synthesis of 2-Azidoethanol

This protocol is adapted from established literature procedures.[3][4]

Materials:

-

2-Bromoethanol or 2-Chloroethanol

-

Sodium Azide (NaN₃)

-

Distilled Water

-

Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromoethanol (1.0 eq) in distilled water.

-

Addition of Sodium Azide: Cool the solution to 0 °C in an ice bath. Slowly add sodium azide (1.5 - 2.5 eq) portion-wise while stirring vigorously.

-

Reaction: Allow the mixture to warm to room temperature and continue stirring for 4-6 hours. Then, heat the reaction mixture to 80 °C and reflux overnight (approximately 12-16 hours).

-

Work-up: After cooling to room temperature, extract the aqueous mixture with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-azidoethanol as a colorless oil.

Purification: For most applications, the crude product obtained after solvent removal is of sufficient purity. If further purification is required, vacuum distillation can be performed with extreme caution, ensuring the temperature is kept as low as possible to avoid decomposition.[3] Column chromatography on silica gel is also a viable, and often safer, purification method.

Visualization: Synthesis Workflow

Caption: General workflow for the synthesis of 2-azidoethanol.

III. Chemical Reactivity and "Click Chemistry"

The chemical utility of azidoethyl compounds is dominated by the reactivity of the azide group, most notably in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[10]

The Mechanism of CuAAC

The CuAAC reaction is a [3+2] cycloaddition between an azide and a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole.[1][11] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it bioorthogonal. The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[12][13] The addition of a ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stabilizes the Cu(I) catalyst and accelerates the reaction.[12][13]

Visualization: CuAAC Catalytic Cycle

Caption: Simplified catalytic cycle of the CuAAC reaction.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction using 2-azidoethanol.

Materials:

-

2-Azidoethanol

-

An alkyne-containing molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent system (e.g., t-butanol/water (1:1), DMSO/water)

-

Nitrogen or Argon gas

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

CuSO₄: Prepare a 100 mM stock solution in deionized water.

-